4,6-Diaminopyrimidine-5-carboxamide

HPK1 inhibitor Cancer immunotherapy Kinase selectivity

4,6-Diaminopyrimidine-5-carboxamide (CAS 500897-57-4) is a heterocyclic building block defined by a pyrimidine core bearing amino groups at positions 4 and 6 and a carboxamide at position 5. This substitution pattern distinguishes it from the more common 2,4-diaminopyrimidine scaffold found in many marketed kinase inhibitors and antifolates.

Molecular Formula C5H7N5O
Molecular Weight 153.14 g/mol
Cat. No. B14249999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diaminopyrimidine-5-carboxamide
Molecular FormulaC5H7N5O
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)N)C(=O)N)N
InChIInChI=1S/C5H7N5O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)(H4,6,7,9,10)
InChIKeyPMFVAKQFYPLWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diaminopyrimidine-5-carboxamide – Structural Baseline and Procurement-Relevant Identity


4,6-Diaminopyrimidine-5-carboxamide (CAS 500897-57-4) is a heterocyclic building block defined by a pyrimidine core bearing amino groups at positions 4 and 6 and a carboxamide at position 5 . This substitution pattern distinguishes it from the more common 2,4-diaminopyrimidine scaffold found in many marketed kinase inhibitors and antifolates. The compound serves as a key pharmacophore precursor for novel kinase inhibitors, particularly HPK1 inhibitors under investigation for cancer immunotherapy, and has also been explored as a scaffold for selective dihydrofolate reductase (DHFR) inhibitors targeting parasitic enzymes over human isoforms [1].

Why 4,6-Diaminopyrimidine-5-carboxamide Cannot Be Replaced by Generic 2,4-Diaminopyrimidine Analogs


The position of amino substituents on the pyrimidine ring dictates the hydrogen-bond network and shape complementarity within kinase and DHFR active sites. In the 2,4-diaminopyrimidine series (e.g., cerdulatinib scaffold), the C2–NH₂ group interacts with the hinge region of kinases, whereas in the 4,6-diaminopyrimidine-5-carboxamide series, the relocation of amino groups to C4 and C6 reorients the hinge-binding pharmacophore [1]. This topological shift, combined with the C5-carboxamide, has been shown to dramatically alter kinome selectivity: compounds derived from the 4,6-diamino scaffold achieve selectivity for HPK1 over closely related MAP4K family members, a feature not achievable with otherwise isomeric 2,4-diamino or 4,6-diamino-5-carbonitrile analogs [2]. Generic interchange without controlling for this substitution pattern therefore risks loss of target selectivity and potency.

Quantitative Differentiation of 4,6-Diaminopyrimidine-5-carboxamide Against Closest Structural Analogs


HPK1 Inhibition Potency: 4,6-Diaminopyrimidine-5-carboxamide Derivatives vs. 2,4-Diaminopyrimidine-5-carboxamide Derivatives

In a patent series (WO 2022/098809 A1), exemplified 4,6-diaminopyrimidine-5-carboxamide compounds achieve sub-nanomolar HPK1 IC₅₀ values (e.g., Example 4-1: IC₅₀ = 0.160 nM; Example 4-6: IC₅₀ = 0.110 nM) [1]. By contrast, the corresponding 2,4-diaminopyrimidine-5-carboxamide analog (cerdulatinib scaffold) exhibits JAK family inhibition with IC₅₀ values typically in the low nanomolar range (JAK3 IC₅₀ ≈ 12 nM) but lacks HPK1 activity, demonstrating that the 4,6-diamino substitution pattern uniquely enables HPK1 targeting [2].

HPK1 inhibitor Cancer immunotherapy Kinase selectivity

DHFR Species Selectivity: 4,6-Diaminopyrimidine-5-carboxamide Core Exploits Glycerol-Binding Site in Leishmania DHFR

The 4,6-diaminopyrimidine-5-carboxamide scaffold achieves selective inhibition of Leishmania major DHFR (LmDHFR) over human DHFR by exploiting the glycerol (GOL) binding pocket, a structural feature absent in the human enzyme . A representative 2-substituted-4,6-diaminopyrimidine derivative showed LmDHFR IC₅₀ = 1.2 μM versus human DHFR IC₅₀ > 100 μM, yielding a selectivity index >83 [1]. In contrast, classical 2,4-diaminopyrimidine antifolates (e.g., pyrimethamine) exhibit only ~2–5-fold selectivity for parasitic DHFR over human DHFR [2].

Antiparasitic DHFR inhibitor Leishmania major

E. coli DHFR Binding Affinity: 4,6-Diaminopyrimidine-5-carboxamide Core vs. Optimized Derivatives

The unsubstituted 4,6-diaminopyrimidine-5-carboxamide core shows modest intrinsic affinity for Escherichia coli DHFR (Ki = 11,200 nM; IC₅₀ = 263,000 nM) [1]. Introduction of a 2-substituent (e.g., 2-methoxybenzyl) improves affinity by >1,000-fold (Ki = 11 nM for E. coli DHFR) [2]. This large dynamic range (ΔpKi ≈ 3 log units) demonstrates that the 4,6-diamino-5-carboxamide core provides a tunable scaffold whose affinity can be modulated through C2 derivatization, unlike the 2,4-diamino isomer where C4/C6 modifications yield smaller affinity gains [3].

Antibacterial DHFR Binding affinity

Kinome-Wide Selectivity: 4,6-Diaminopyrimidine-5-carboxamide vs. 4,6-Diaminopyrimidine-5-carbonitrile

The C5-carboxamide group is critical for kinome selectivity. In the HPK1 inhibitor series, replacement of the C5-carboxamide with a carbonitrile (4,6-diaminopyrimidine-5-carbonitrile) resulted in substantial loss of selectivity across the MAP4K family: the carboxamide-bearing compound (Example 4-1) maintained >50-fold selectivity over MAP4K3, whereas the carbonitrile analog showed only ~3-fold selectivity [1]. This selectivity differential is attributed to a key hydrogen bond between the carboxamide –CONH₂ and the DFG-motif aspartate residue unique to HPK1 [2].

Kinase selectivity HPK1 MAP4K family

High-Confidence Application Scenarios for 4,6-Diaminopyrimidine-5-carboxamide Based on Quantitative Evidence


HPK1-Targeted Cancer Immunotherapy Lead Optimization

Based on sub-nanomolar HPK1 IC₅₀ values (0.110–0.160 nM) and >50-fold selectivity within the MAP4K family, 4,6-diaminopyrimidine-5-carboxamide serves as the core scaffold for synthesizing HPK1 inhibitor candidates. Its use is indicated when the research objective requires selective HPK1 inhibition without JAK family cross-reactivity—a profile unattainable with 2,4-diaminopyrimidine analogs [1].

Selective Antileishmanial DHFR Inhibitor Development

The scaffold's demonstrated selectivity index >83 for Leishmania major DHFR over human DHFR makes it the core of choice for antiparasitic programs targeting the folate pathway. This selectivity exploits the parasite-specific glycerol-binding pocket, a structural feature not addressed by classical 2,4-diaminopyrimidine antifolates [2].

Scaffold-Based Medicinal Chemistry with Wide Dynamic Range

With a baseline E. coli DHFR Ki of 11,200 nM that can be improved to 11 nM via C2 substitution, the core offers a >1,000-fold modifiable range. This property supports fragment-based drug discovery and structure–activity relationship (SAR) exploration where tunable affinity is required, outperforming 2,4-diaminopyrimidine scaffolds in dynamic range [3].

Quote Request

Request a Quote for 4,6-Diaminopyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.